TCO-PEG5-Biotin
Description
TCO-PEG5-Biotin is a trifunctional molecule comprising three key components:
- Trans-cyclooctene (TCO): A strained alkene that undergoes rapid bioorthogonal "click" chemistry with tetrazine derivatives via the inverse electron-demand Diels-Alder (IEDDA) reaction. This reaction is highly specific and proceeds efficiently under physiological conditions .
- PEG5 (pentaethylene glycol): A hydrophilic spacer with five ethylene glycol units. PEG5 enhances water solubility, reduces nonspecific binding, and provides spatial separation to minimize steric hindrance during bioconjugation .
- Biotin: A vitamin derivative with high affinity (Kd ≈ 10⁻¹⁵ M) for streptavidin/avidin. This enables downstream applications in detection, purification, and targeting .
Properties
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H54N4O9S/c36-28(11-7-6-10-27-29-26(24-45-27)34-30(37)35-29)32-12-14-39-16-18-41-20-22-43-23-21-42-19-17-40-15-13-33-31(38)44-25-8-4-2-1-3-5-9-25/h1-2,25-27,29H,3-24H2,(H,32,36)(H,33,38)(H2,34,35,37)/b2-1+/t25?,26-,27-,29-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUPTPBVNQPAAA-QGKXZGMYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@@H]2[C@H]3[C@@H](CS2)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54N4O9S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
TCO-PEG4-Biotin
- Structure : TCO + PEG4 (tetraethylene glycol) + Biotin.
- Key Differences: PEG Length: PEG4 (4 units) vs. PEG5 (5 units). PEG5 offers greater flexibility and solubility (614.8 Da vs. 658.85 Da) . Applications: Both used in bioorthogonal labeling, but PEG5 is preferred for larger targets (e.g., antibodies) .
Biotin-PEG5-Amine
- Structure : Biotin + PEG5 + Primary amine (-NH₂).
- Key Differences :
Tetrazine-PEG4-Biotin
- Structure : Tetrazine + PEG4 + Biotin.
- Key Differences :
DBCO-PEG4-Biotin
- Structure : Dibenzocyclooctyne (DBCO) + PEG4 + Biotin.
- Key Differences :
Data Tables
Table 1: Structural and Functional Comparison
*Estimated based on structural analogs.
Table 2: Reaction Kinetics and Stability
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